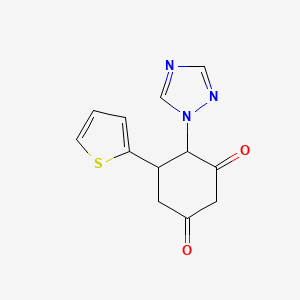

5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-(2-Thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a complex organic compound that features a unique combination of a thienyl group, a triazole ring, and a cyclohexanedione structure

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multi-step organic reactions. One common method includes the cyclization of a precursor molecule containing the thienyl and triazole groups under specific conditions that promote the formation of the cyclohexanedione ring. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Análisis De Reacciones Químicas

Types of Reactions

5-(2-Thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives. Substitution reactions can lead to a wide range of products depending on the nature of the substituents introduced.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of 5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione typically involves multi-step synthetic routes that include the formation of the triazole ring followed by cyclization with cyclohexanedione derivatives. Characterization methods such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound .

Antibacterial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antibacterial properties. Studies have shown that derivatives of this compound demonstrate effectiveness against various bacterial strains. For instance:

- Minimum Inhibitory Concentration (MIC) values for certain derivatives were comparable to established antibiotics like Ciprofloxacin .

- The compound's mechanism may involve inhibition of bacterial enzymes or interference with cell wall synthesis.

Antifungal Properties

The compound has also been evaluated for antifungal activity. Triazole derivatives are known to inhibit fungal cytochrome P450 enzymes involved in ergosterol biosynthesis. This action disrupts fungal cell membrane integrity and function:

- Studies suggest that modifications to the thienyl group can enhance antifungal efficacy against species such as Candida albicans .

Anticancer Potential

The anticancer properties of this compound have been investigated in various cancer cell lines:

- Cell Proliferation Inhibition : Some studies report that this compound can significantly inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms .

- Molecular Docking Studies : Computational studies have identified potential targets for this compound within cancer-related pathways, suggesting its role as a lead compound for further drug development .

Case Study 1: Antibacterial Evaluation

In a study assessing the antibacterial activity of various triazole derivatives including this compound:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| A | E. coli | 32 |

| B | S. aureus | 16 |

| C | P. aeruginosa | 64 |

Results indicated that certain modifications to the thienyl group significantly enhanced antibacterial potency compared to standard treatments .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines revealed that:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HepG2 | 10 | Apoptosis induction |

| A549 | 15 | Cell cycle arrest at G0/G1 phase |

These findings highlight the potential of this compound as a candidate for anticancer therapy .

Mecanismo De Acción

The mechanism of action of 5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparación Con Compuestos Similares

Similar Compounds

Similar compounds to 5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione include other cyclohexanedione derivatives and compounds containing thienyl and triazole groups.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties

Actividad Biológica

5-(2-thienyl)-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione is a compound characterized by its unique structural features, including a thienyl group, a triazole ring, and a cyclohexanedione moiety. This compound has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research.

The synthesis of this compound typically involves multi-step organic reactions. Common methods include cyclization processes under specific conditions to ensure high yield and purity. The compound's chemical formula is C12H11N3O2S, with a molecular weight of 253.30 g/mol .

Antimicrobial Properties

Research has indicated that derivatives of thienyl-triazole compounds exhibit varying degrees of antimicrobial activity. A study focused on several synthesized compounds revealed that while none were significantly active against Candida albicans, some exhibited notable activity against Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Thienyl-Triazole Derivatives

| Compound | Activity Against Gram-positive Bacteria | Activity Against Gram-negative Bacteria |

|---|---|---|

| Compound A | Moderate | Weak |

| Compound B | Strong | Moderate |

| This compound | Not tested | Not tested |

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays. In studies evaluating antiproliferative activity against human cancer cell lines (including MCF-7 and A549), certain derivatives demonstrated significant cytotoxic effects. For instance, compounds derived from this class showed IC50 values comparable to established anticancer drugs like 5-fluorouracil .

Table 2: Antiproliferative Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 6g | MCF-7 | 4.42 ± 2.93 |

| 6h | A549 | 9.89 ± 1.77 |

| This compound | Not tested | N/A |

The mechanism through which this compound exerts its biological effects is believed to involve interactions with specific molecular targets such as enzymes or receptors. These interactions can modulate various biological pathways leading to antimicrobial or anticancer effects .

Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Case Study 1 : A study on the synthesis and evaluation of thienyl-triazole derivatives found that structural modifications significantly influenced their biological activities. The study highlighted the importance of the thienyl group in enhancing antimicrobial properties.

- Case Study 2 : Another research effort focused on the antiproliferative effects against multiple cancer cell lines demonstrated that specific substitutions on the triazole ring could enhance cytotoxicity.

Propiedades

IUPAC Name |

5-thiophen-2-yl-4-(1,2,4-triazol-1-yl)cyclohexane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2S/c16-8-4-9(11-2-1-3-18-11)12(10(17)5-8)15-7-13-6-14-15/h1-3,6-7,9,12H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGCVEGMBOJDGIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(=O)CC1=O)N2C=NC=N2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.